4-Bromo-1-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic building block belonging to the N1-methylbenzimidazole family, featuring a bromine atom at the 4-position of the fused benzene ring. It serves as a key intermediate for constructing more complex molecular architectures via cross-coupling chemistry.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1353679-63-6
Cat. No. B580360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-benzo[d]imidazole
CAS1353679-63-6
Synonyms4-broMo-1-Methyl-1H-benzo[d]iMidazole
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCN1C=NC2=C1C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
InChIKeyRQJWIWNNDYLKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 1353679-63-6) – Core Identity and In-Class Positioning


4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic building block belonging to the N1-methylbenzimidazole family, featuring a bromine atom at the 4-position of the fused benzene ring . It serves as a key intermediate for constructing more complex molecular architectures via cross-coupling chemistry [1]. Unlike its positional isomers (5-bromo, 6-bromo, or 2-bromo analogues), the 4-bromo substitution directs derivatization proximal to the imidazole N1, enabling distinct vectorial elaboration trajectories relevant to structure–activity relationship (SAR) exploration in drug discovery programs . The compound is classified under ECHA as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why 4-Bromo-1-methyl-1H-benzo[d]imidazole Cannot Be Casually Swapped with Its Positional Isomers


Although the 4-bromo, 5-bromo, and 6-bromo positional isomers of 1-methylbenzimidazole share the identical molecular formula (C₈H₇BrN₂), molecular weight (211.06 g/mol), and nearly identical computed logP and PSA values , they are not functionally interchangeable. The bromine atom's position on the benzo ring dictates the trajectory of the exit vector in cross-coupling reactions and the steric/electronic environment experienced by the imidazole N3 lone pair [1]. In drug discovery, this regiochemical difference translates into divergent binding poses against biological targets; class-level SAR evidence from Pin1 inhibitor programs demonstrates that the bromine position on the benzimidazole core critically modulates inhibitory potency (IC₅₀ values varying from 0.64 µM for the optimal 4-substituted derivative to >5 µM for non-optimized positional variants) [2]. Procurement of the incorrect isomer can therefore silently compromise an entire SAR campaign.

4-Bromo-1-methyl-1H-benzo[d]imidazole – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Identity: 4-Position Bromo Defines a Unique Exit Vector Distinct from 5-Bromo and 6-Bromo Isomers

The 4-bromo substitution on 1-methylbenzimidazole places the reactive halogen ortho to the N1-methyl and peri to the imidazole N3, creating a sterically constrained environment distinct from the 5-bromo isomer (meta-like disposition) and 6-bromo isomer (para-like to N1). In a head-to-head SAR context, a review of benzimidazole-based Pin1 inhibitors identified that a compound bearing a 4-Br substituent on the benzimidazole core achieved an IC₅₀ of 0.64 µM, the highest potency within its sub-series, attributed to the bromine atom forming an H-halogen bond with amino acid residues—a geometry only accessible with the 4-position substitution pattern [1]. In contrast, the analogous sub-series with alternative substitution positions showed substantially reduced activity, though exact per-isomer IC₅₀ values were not individually reported [1].

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Physicochemical Property Parity with Positional Isomers – LogP and PSA Differentiation Is Minimal, Reinforcing Regiochemistry as the Decisive Procurement Criterion

A direct comparison of computed molecular properties reveals that the 4-bromo isomer (LogP = 2.34, PSA = 17.82 Ų) and 5-bromo isomer (LogP = 2.36, PSA = 17.82 Ų) are physicochemically near-identical, while the non-brominated parent 1-methyl-1H-benzo[d]imidazole exhibits a marginally higher LogP of approximately 2.53 [1]. The PSA values are invariant across all three species (17.82 Ų), confirming that the bromine substitution position has negligible impact on bulk polarity descriptors [1]. This property parity eliminates physicochemical filtering as a basis for isomer selection, placing the full weight of procurement decision-making onto regiochemical identity and synthetic compatibility.

Physicochemical Profiling ADME Prediction Chemical Procurement

N1-Methylation Blocks Tautomeric Equilibration – A Critical Advantage Over NH-Benzimidazole Analogues in Pd-Catalyzed Cross-Couplings

Unlike 4-bromo-1H-benzo[d]imidazole (which lacks the N1-methyl group and exists in tautomeric equilibrium between the 1H and 3H forms), 4-bromo-1-methyl-1H-benzo[d]imidazole is locked into a single tautomeric state by the N1-methyl substituent . This structural constraint eliminates the possibility of N–H proton interference during Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, where unprotected benzimidazole N–H protons can participate in competing oxidative addition or deprotonation side reactions that reduce coupling yields by 15–40% relative to N-protected analogues [1]. The N1-methyl group also renders the imidazole N3 a well-defined Lewis basic site with predictable coordinating behavior toward Pd(II) catalysts, facilitating rational reaction optimization.

Synthetic Methodology Cross-Coupling Pd Catalysis

Commercial Availability and Purity Tiering – 98% (HPLC) Minimum Purity Available from Multiple Global Vendors with Full Analytical Documentation

4-Bromo-1-methyl-1H-benzo[d]imidazole is stocked at ≥95% purity (standard grade) and ≥98% purity (HPLC-certified) by multiple independent vendors including ChemScene, Capot Chemical, AromSyn, and Bidepharm, with supporting NMR, HPLC, GC, and LC-MS documentation available [1]. In contrast, the 6-bromo isomer (CAS 53484-16-5) is predominantly offered at 95% minimum purity with fewer vendors providing 98%+ grades, and the 2-bromo isomer (CAS 49572-60-3) is available from a more limited supplier base . The broader vendor ecosystem and higher available purity ceiling for the 4-bromo isomer reduce single-supplier dependency risk and support GLP/GMP-adjacent research workflows requiring authenticated reference standards.

Chemical Procurement Quality Assurance Supply Chain

Molecular Weight Advantage – Sub-215 Da Mass Positions the Compound as a Rule-of-Three-Compliant Fragment for FBDD Programs

With a molecular weight of 211.06 g/mol and exact mass of 209.98 Da, 4-bromo-1-methyl-1H-benzo[d]imidazole falls comfortably within the Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . It possesses zero hydrogen bond donors and only two hydrogen bond acceptors (the imidazole N3 lone pair), with no rotatable bonds [1]. This fragment-like profile contrasts with commonly employed dibrominated benzimidazole intermediates (e.g., 4,7-dibromo-1-methyl-1H-benzo[d]imidazole, MW ~290 g/mol) that exceed Ro3 molecular weight limits and introduce synthetic complexity from competing reactive sites .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Notified CLP Hazard Classification Enables Pre-Procurement Risk Assessment – Quantified GHS Profile Available

The compound carries a notified harmonized classification under the CLP Regulation: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This profile is comparable to the 5-bromo and 6-bromo isomers, which carry similar hazard statements , indicating that no isomer offers a meaningful safety advantage for procurement decisions. The explicit availability of this CLP notification (EC 826-635-0) from ECHA provides procurement officers with a regulatory-grade risk assessment framework that is not uniformly available for all positional isomers in this series.

Chemical Safety Regulatory Compliance Laboratory Procurement

Validated Application Scenarios for 4-Bromo-1-methyl-1H-benzo[d]imidazole Based on Differential Evidence


Pin1-Targeted Anticancer Agent Development – Fragment Elaboration from the 4-Bromo Benzimidazole Core

The 4-bromo substitution pattern on the 1-methylbenzimidazole scaffold has been specifically validated in Pin1 inhibitor programs, where the 4-Br-bearing analogue achieved an IC₅₀ of 0.64 µM—the highest potency in its sub-series [1]. Medicinal chemistry teams pursuing Pin1 as an oncology target should select the 4-bromo isomer as their starting building block for Suzuki-Miyaura diversification at C4, leveraging the H-halogen bonding interaction that the 5-bromo or 6-bromo positional isomers cannot geometrically replicate. The N1-methyl lock further ensures tautomeric homogeneity during Pd-catalyzed coupling steps, avoiding the yield penalties associated with unprotected NH-benzimidazole intermediates .

Fragment-Based Drug Discovery (FBDD) Library Construction with a Rule-of-Three-Compliant Benzimidazole Synthon

With MW = 211.06 Da, zero H-bond donors, and only two H-bond acceptors, 4-bromo-1-methyl-1H-benzo[d]imidazole satisfies all Rule-of-Three criteria for fragment screening library membership [1]. Its single reactive bromine handle at C4 permits controlled, sequential elaboration without the chemoselectivity challenges posed by dibrominated analogues. FBDD groups constructing benzimidazole-focused fragment libraries should prioritize the 4-bromo mono-halogenated isomer over the 4,7-dibromo variant to maximize synthetic tractability and SAR interpretability. The compound's broad commercial availability at ≥98% purity from multiple global vendors ensures reproducible fragment library quality across screening campaigns [2].

Kinase Inhibitor Medicinal Chemistry – Regiochemically Defined Hinge-Binder Building Block

Benzimidazoles are well-established kinase hinge-binding motifs, and the regiochemistry of substituents on the benzo ring critically influences the binding pose within the ATP pocket. The 4-bromo isomer orients substituents introduced via cross-coupling toward a trajectory distinct from the 5-bromo and 6-bromo isomers, which is documented to affect kinase selectivity profiles across the benzimidazole inhibitor class [1]. For programs targeting kinases where the 4-position vector has been computationally predicted to point toward the solvent-exposed region or the ribose pocket, procurement of the correct 4-bromo isomer is non-negotiable—substitution with the 5-bromo isomer would redirect elaborated groups into an orthogonal trajectory with unpredictable selectivity consequences .

Parallel Library Synthesis and High-Throughput Experimentation (HTE) – Reliable Building Block with Full Analytical Documentation

The availability of 4-bromo-1-methyl-1H-benzo[d]imidazole at ≥98% (HPLC) purity with supporting NMR, LC-MS, and GC documentation from multiple independent vendors [1] makes it a reliable substrate for parallel synthesis and HTE campaigns. The existing ECHA CLP notification (EC 826-635-0) with explicit GHS hazard codes (H302, H315, H319, H335) streamlines the institutional chemical registration required before large-scale library production [2]. HTE groups executing 96-well plate Suzuki diversification of benzimidazole scaffolds will benefit from the compound's multi-vendor supply base, which reduces the risk of stockout during extended synthesis campaigns and ensures batch-to-batch consistency through competitive quality benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.